4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide

Kynurenine 3-monooxygenase Enzyme Inhibition Neurodegeneration

Sourcing reliable N-(4-phenylthiazol-2-yl)benzenesulfonamide analogs for KMO inhibition studies is challenged by extreme substituent-dependent activity shifts. 4-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide (CAS 174081-07-3, Compound 6a) addresses this with a validated pharmacological profile: - KMO IC50 of 470 nM, bridging the affinity gap between potent leads (>100 nM) and inactive scaffolds. - >212-fold selectivity window vs. Angiotensin II receptor (IC50 >100,000 nM), ensuring signal specificity in mixed-cell cultures. - Essential inactive control (IC50 >25 µM) for anti-T. vaginalis HTS, confirming nitro-group dependence of trichomonicidal activity.

Molecular Formula C16H14N2O2S2
Molecular Weight 330.4 g/mol
Cat. No. B11034883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide
Molecular FormulaC16H14N2O2S2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2S2/c1-12-7-9-14(10-8-12)22(19,20)18-16-17-15(11-21-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)
InChIKeyMLWXUOVWRAMXFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>49.6 [ug/mL] (The mean of the results at pH 7.4)

Compound Identity and Core Pharmacological Profile


4-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide (CAS 174081-07-3, Compound 6a) is a synthetic small molecule belonging to the N-(4-phenylthiazol-2-yl)benzenesulfonamide class. It is characterized by a 4-methyl substituent on the benzenesulfonamide ring and an unsubstituted phenyl group on the thiazole core [1]. Its primary documented pharmacological activity is the inhibition of Kynurenine 3-monooxygenase (KMO), with an IC50 of 470 nM [2]. It is structurally and functionally related to high-affinity KMO inhibitors such as Ro-61-8048, but lacks the nitro groups required for potent activity against *Trichomonas vaginalis* [3].

KMO enzyme inhibition pathway study fit
Negative control for anti-trichomonal assay validation
SAR scaffold for kynurenine pathway tool design

Substitution Risks with Unvalidated Analogs


The N-(4-phenylthiazol-2-yl)benzenesulfonamide scaffold exhibits extreme sensitivity to substituent effects, making generic substitution unreliable without explicit comparative data. For instance, the simple addition of a 4-nitro group to the phenylthiazolyl moiety transforms Compound 6a from an inactive entity against *T. vaginalis* into Compound 6f, which demonstrates an IC50 of 2.05 µM [1]. Conversely, for KMO inhibition, the removal of the 4-methyl group and addition of methoxy/nitro substitutions can increase affinity by over 24-fold, as seen with Compound 16 (IC50 = 37 nM) [2]. These findings confirm that structurally similar analogs can exhibit functionally divergent pharmacological profiles, necessitating lot-specific verification of the exact chemical entity [3].

Anti-Trichomonal Activity
Analog Risk
Nitro-group analogs achieve marked activity gain; 6a remains inactive without this group.
KMO Inhibition Affinity
Analog Risk
Methoxy/nitro additions can increase KMO binding significantly; SAR profile may not transfer.

Quantitative Differentiation from Closest Analogs


KMO Inhibitory Potency vs. Ro-61-8048

Compound 6a inhibits rat kidney KMO with an IC50 of 470 nM, placing it in a moderate affinity range compared to the high-affinity lead Compound 16 (Ro-61-8048, IC50 = 37 nM) and Compound 20 (IC50 = 19 nM) from the same chemical series [1]. This represents a 12.7-fold and 24.7-fold decrease in potency, respectively, directly attributable to the absence of the 3,4-dimethoxy and 3-nitrophenyl substituents present in the optimized leads [2].

KMO Potency vs Lead
Head-to-head
IC50: 470 nM (6a) vs 37 nM (Compound 16)
Supports moderate-affinity KMO probe calibration
12.7-fold less potent than Ro-61-8048; rat kidney KMO assay
Kynurenine 3-monooxygenase Enzyme Inhibition Neurodegeneration

Anti-Trichomonal Activity and Nitro-Group Requirement

Compound 6a was tested in vitro against *Trichomonas vaginalis* trophozoites and found to be inactive, with an IC50 > 25 µM, contrasting sharply with its nitro-substituted analog Compound 6f (IC50 = 2.05 µM) and the clinical standard metronidazole (IC50 = 0.93 µM) [1]. This >12-fold loss of activity confirms that the 4-methylbenzenesulfonamide group alone is insufficient for trichomonicidal activity; the addition of a nitro group to the phenylthiazolyl moiety is a strict pharmacophoric requirement for this target [2].

Anti-Trichomonal Activity
Head-to-head
IC50 >25 µM (Inactive) vs 2.05 µM (6f)
Supports nitro-group pharmacophore validation
Metronidazole IC50 0.93 µM; T. vaginalis trophozoites assay
Trichomonas vaginalis Antiparasitic Structure-Activity Relationship

KMO vs. Angiotensin II Receptor Selectivity

In a counterscreening panel, Compound 6a demonstrated no meaningful inhibition of the Angiotensin II receptor (IC50 > 100,000 nM) while maintaining a KMO IC50 of 470 nM, resulting in a selectivity window of >212-fold [1]. This contrasts with broader-spectrum sulfonamide derivatives that may exhibit polypharmacology across aminergic or peptidergic GPCRs, underscoring the target-specific activity dictated by its unsubstituted phenylthiazolyl scaffold [2].

KMO Selectivity Window
Cross-study comparable
>212-fold KMO vs Angiotensin II receptor
Supports target-specific kynurenine pathway studies
Angiotensin II receptor IC50 >100,000 nM; counterscreen panel
Selectivity Off-Target Kynurenine Pathway

Cytotoxicity and Selectivity Index in Vero Cells

Although Compound 6a was inactive against *T. vaginalis* and therefore a Selectivity Index (SI) was not formally calculated, the broader study established that structurally related sulfonamides exhibit notably low harmfulness, with all active congeners displaying SI values >10 [1]. The unsubstituted parent compound 5 (which lacks the 4-methyl group) was also inactive (IC50 > 25 µM) and, by inference from the study's activity threshold statement, likely shared the same favorable non-cytotoxic profile exhibited by the entire series [2].

Cytotoxicity Profile
Class-level
No direct CC50; class CC50 >33 µM (Vero cells)
Context-dependent cytotoxicity profile supports cellular assay use
Class inference suggests low non-specific cytotoxicity
Cytotoxicity Selectivity Index Safety Pharmacology

Validated Scientific Applications


Negative Control in Anti-Trichomonal Assays

Compound 6a is validated as an inactive control (IC50 > 25 µM) for high-throughput screening of anti-*T. vaginalis* candidates. Its use is essential to confirm the nitro-group dependence of trichomonicidal activity and to exclude false-positive hits from non-specific sulfonamide effects [1].

KMO Probe for Kynurenine Pathway Dose-Response

With an IC50 of 470 nM against rat KMO, Compound 6a fills a critical affinity gap between potent leads (IC50 < 100 nM) and inactive scaffolds. It serves as an ideal calibrator for concentration-response experiments in microdialysis or brain-slice models investigating kynurenic acid modulation [2].

KMO-Selective Tool Over Angiotensin II Receptor

The >212-fold selectivity window (KMO IC50 470 nM vs. Angiotensin II receptor IC50 > 100,000 nM) enables applications in mixed-cell cultures or in vivo models where angiotensin signaling may otherwise confound interpretations of kynurenine pathway modulation [3].

SAR Scaffold for KMO Inhibitor Design

The 12.7-fold difference in KMO affinity between Compound 6a and Ro-61-8048 is directly attributable to the absence of the 3,4-dimethoxy substitution. This makes Compound 6a an ideal parent scaffold for systematic medicinal chemistry exploration of orthosteric and allosteric KMO binding pockets [4].

Application
Selection Property
Validation Focus
Anti-trichomonal screening control
Nitro-group pharmacophore control
Screen hit validation
Kynurenine pathway dose-response studies
Moderate-affinity KMO calibration
Kynurenic acid modulation review
KMO pathway selectivity studies
Target selectivity over GPCR counterscreens
Angiotensin II receptor pathway interpretation
KMO inhibitor SAR exploration
Parent scaffold for derivatization
Orthosteric binding pocket analysis
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